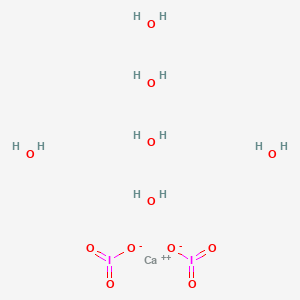

Calcium iodate hexahydrate

Description

Properties

CAS No. |

10031-33-1 |

|---|---|

Molecular Formula |

CaH12I2O12 |

Molecular Weight |

497.971 |

IUPAC Name |

calcium;diiodate;hexahydrate |

InChI |

InChI=1S/Ca.2HIO3.6H2O/c;2*2-1(3)4;;;;;;/h;2*(H,2,3,4);6*1H2/q+2;;;;;;;;/p-2 |

InChI Key |

LOHLTTKNLPMJSZ-UHFFFAOYSA-L |

SMILES |

O.O.O.O.O.O.[O-]I(=O)=O.[O-]I(=O)=O.[Ca+2] |

Origin of Product |

United States |

Foundational & Exploratory

Synthesis of Calcium Iodate Hexahydrate for Laboratory Use: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the laboratory synthesis of calcium iodate (B108269) hexahydrate (Ca(IO₃)₂·6H₂O), a compound of interest for various research and development applications. This document details the underlying chemical principles, experimental protocols, and relevant quantitative data to ensure reproducible and high-purity synthesis.

Introduction

Calcium iodate is an inorganic compound that exists in various hydrated forms, with the hexahydrate being a common crystalline structure at or below room temperature. It serves as a source of both calcium and iodate ions and finds applications in nutritional supplements, analytical chemistry, and as an oxidizing agent. The controlled synthesis of calcium iodate hexahydrate is crucial for obtaining a product with well-defined stoichiometry and purity, essential for scientific research and pharmaceutical development.

The primary synthesis route involves a precipitation reaction between a soluble calcium salt and a soluble iodate salt in an aqueous solution. The hexahydrate form crystallizes from the solution under specific temperature conditions.

Chemical Principles

The synthesis of calcium iodate hexahydrate is based on the low solubility of calcium iodate in water. When solutions containing calcium ions (Ca²⁺) and iodate ions (IO₃⁻) are mixed, calcium iodate precipitates out of the solution. The formation of the hexahydrate is temperature-dependent. The dissolution equilibrium for calcium iodate hexahydrate in water is represented by the following equation[1][2][3]:

Ca(IO₃)₂·6H₂O(s) ⇌ Ca²⁺(aq) + 2IO₃⁻(aq) + 6H₂O(l)

The low solubility product constant (Ksp) of calcium iodate drives the precipitation reaction towards the formation of the solid product.

Quantitative Data

Solubility of Calcium Iodate in Water

The solubility of calcium iodate is a critical parameter influencing the precipitation and purification processes. The following table summarizes the solubility of the anhydrous form in water at various temperatures. It is important to note that the hexahydrate form is the stable solid phase at and below room temperature[1][3].

| Temperature (°C) | Solubility ( g/100 mL) |

| 15 | 0.20 |

| 90 | 0.67 |

Data sourced from PubChem[4].

Molar Masses of Reactants and Product

| Compound | Chemical Formula | Molar Mass ( g/mol ) |

| Calcium Chloride (anhydrous) | CaCl₂ | 110.98 |

| Calcium Nitrate (B79036) Tetrahydrate | Ca(NO₃)₂·4H₂O | 236.15 |

| Potassium Iodate | KIO₃ | 214.00 |

| Sodium Iodate | NaIO₃ | 197.89 |

| Calcium Iodate Hexahydrate | Ca(IO₃)₂·6H₂O | 498.08 |

Experimental Protocols

This section provides a detailed methodology for the synthesis of calcium iodate hexahydrate via a precipitation reaction.

Materials and Equipment

-

Reactants:

-

Calcium chloride (CaCl₂) or Calcium nitrate tetrahydrate (Ca(NO₃)₂·4H₂O)

-

Potassium iodate (KIO₃) or Sodium iodate (NaIO₃)

-

Distilled or deionized water

-

-

Equipment:

-

Beakers

-

Graduated cylinders

-

Magnetic stirrer and stir bar

-

Buchner funnel and filter paper

-

Vacuum flask

-

Drying oven or desiccator

-

Spatula

-

Watch glass

-

Synthesis Procedure

This protocol is based on the reaction between calcium chloride and potassium iodate. Molar equivalents of other calcium and iodate salts can be used with appropriate adjustments to the masses.

-

Preparation of Reactant Solutions:

-

Solution A (Calcium Chloride): Dissolve 11.10 g (0.1 mol) of anhydrous calcium chloride in 200 mL of distilled water in a 500 mL beaker. Stir until the salt is completely dissolved.

-

Solution B (Potassium Iodate): Dissolve 42.80 g (0.2 mol) of potassium iodate in 300 mL of distilled water in a separate 500 mL beaker. Gentle heating may be required to facilitate dissolution, but the solution should be cooled to room temperature before proceeding.

-

-

Precipitation:

-

Place the beaker containing Solution A on a magnetic stirrer and begin stirring.

-

Slowly add Solution B to Solution A with continuous stirring. A white precipitate of calcium iodate will form immediately.

-

Continue stirring the mixture for 30 minutes to ensure complete precipitation.

-

Allow the precipitate to settle for at least one hour, or preferably overnight, at room temperature to promote the formation of larger crystals of the hexahydrate.

-

-

Purification:

-

Set up a Buchner funnel with filter paper connected to a vacuum flask.

-

Wet the filter paper with a small amount of distilled water to ensure a good seal.

-

Carefully pour the supernatant (the liquid above the precipitate) into the funnel, leaving the bulk of the precipitate in the beaker.

-

Transfer the precipitate to the funnel.

-

Wash the precipitate in the funnel with three portions of 50 mL of cold distilled water to remove any soluble impurities, such as potassium chloride. Apply vacuum after each wash to remove the filtrate.

-

-

Drying:

-

Carefully remove the filter paper with the purified calcium iodate hexahydrate from the funnel and place it on a watch glass.

-

To obtain the hexahydrate form, it is crucial to dry the product at a low temperature. Dry the solid in a desiccator over a suitable desiccant (e.g., silica (B1680970) gel) at room temperature for 24-48 hours, or in a drying oven at a temperature not exceeding 40°C. Higher temperatures will lead to the loss of water of hydration.

-

Expected Yield

The theoretical yield of calcium iodate hexahydrate can be calculated based on the stoichiometry of the reaction. For the quantities used in this protocol, the theoretical yield is approximately 49.81 g. The actual yield will likely be lower due to losses during transfer and washing. A typical yield for this procedure is in the range of 90-95%. A patent for a similar process reports a yield of 93%[5].

Visualizations

Synthesis Workflow

Caption: Workflow for the laboratory synthesis of calcium iodate hexahydrate.

Precipitation Reaction

Caption: Chemical representation of the precipitation of calcium iodate hexahydrate.

References

- 1. Solved (3) (a) -8 -10 Calcium iodate. At and below room | Chegg.com [chegg.com]

- 2. Using the Ksp for calcium iodate hexahydrate, calculate the molar... | Study Prep in Pearson+ [pearson.com]

- 3. Solved Calcium iodate. At and below room temperature, | Chegg.com [chegg.com]

- 4. Calcium iodate | CaI2O6 | CID 24619 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. CN109250689B - Process for preparing calcium iodate by taking saline water obtained after rinsing secondary zinc oxide as raw material - Google Patents [patents.google.com]

An In-depth Technical Guide to the Crystal Structure and Morphology of Calcium Iodate Hexahydrate

Audience: Researchers, scientists, and drug development professionals.

This technical guide provides a comprehensive overview of the crystal structure and morphology of calcium iodate (B108269) hexahydrate (Ca(IO₃)₂·6H₂O), a compound of interest for its applications in various scientific fields. This document details its crystallographic properties, observed morphologies, and the experimental protocols for its synthesis and characterization.

Crystal Structure of Calcium Iodate Hexahydrate

Calcium iodate hexahydrate crystallizes in a noncentrosymmetric, orthorhombic system.[1][2][3] The crystal structure was independently determined and refined using Mo Kα counter-measured intensity data, resulting in a refined R-value of 0.032.[1] The fundamental structural details are summarized below.

The calcium ions are coordinated to six water oxygen atoms and two iodate oxygen atoms, forming a distorted Archimedean antiprism.[1] The trigonal, pyramidal iodate ions are held within the lattice by a network of hydrogen bonds.[1] This arrangement results in a highly distorted octahedral environment around the iodine atoms.[1]

Table 1: Crystallographic Data for Calcium Iodate Hexahydrate

| Parameter | Value | Reference |

| Chemical Formula | Ca(IO₃)₂·6H₂O | [4] |

| Crystal System | Orthorhombic | [2][3] |

| Space Group | Fdd2 | [1] |

| Unit Cell Parameters | a = 14.829(7) Å | [1] |

| b = 22.980(9) Å | [1] | |

| c = 6.383(3) Å | [1] | |

| Molecules per Unit Cell (Z) | 8 | [1] |

| I-O Bond Length | 1.81(2) Å | [1] |

| O-I-O Bond Angle | 98.2(7)° | [1] |

| Long I-O Separations | 2.82 - 2.90 Å | [1] |

Crystal Morphology

The morphology of calcium iodate hexahydrate crystals is influenced by the growth conditions. Crystals are typically grown from aqueous solutions or via gel diffusion methods.[5] Common morphologies observed include prismatic, pyramidal, and bi-pyramidal forms.[5] In gel growth experiments, for instance, using gels with a pH of around 5.5 set with iodic acid and low concentrations of calcium chloride (0.1-0.3M), the growth initiates with crystalline precipitates, followed by the development of prismatic, pyramidal, and bi-pyramidal crystals.

Experimental Protocols

Detailed methodologies for the synthesis and characterization of calcium iodate hexahydrate are crucial for reproducible research.

Several methods can be employed for the synthesis of calcium iodate crystals. The double decomposition reaction in an aqueous solution or a gel medium is common.

Method 1: Aqueous Solution Precipitation [3][6][7]

-

Reactant Preparation: Prepare a 0.2 M solution of potassium iodate (KIO₃) and a 1 M solution of calcium nitrate (B79036) (Ca(NO₃)₂).

-

Precipitation: Mix 50 mL of the 0.2 M KIO₃ solution with 20 mL of the 1 M Ca(NO₃)₂ solution in a beaker. A white precipitate of calcium iodate will form immediately.

-

Digestion: Allow the mixture to stand for approximately 5-10 minutes to ensure the precipitation is complete.

-

Separation and Washing: Separate the solid precipitate from the supernatant by filtration. Wash the collected solid several times with distilled water to remove any soluble impurities.

-

Drying: Dry the resulting calcium iodate hexahydrate crystals at room temperature. Heating above 40°C will lead to the loss of water of hydration.[3]

Method 2: Gel Growth Technique [5][8]

-

Gel Preparation: Prepare a silica (B1680970) gel by mixing sodium metasilicate (B1246114) (Na₂SiO₃·9H₂O) solution with glacial acetic acid to achieve a desired pH (e.g., 5.5). Pour the mixture into test tubes and allow it to set for 24-48 hours.

-

Outer Reactant: Once the gel has set, carefully pour the supernatant solution containing one of the reactants, for example, a solution of potassium iodate (KIO₃) of a specific molarity, over the gel.

-

Diffusion and Crystal Growth: Allow the test tubes to stand undisturbed at ambient temperature. The KIO₃ will diffuse into the gel. If the gel was impregnated with a calcium salt (like calcium chloride), crystals will form within the gel matrix over several days or weeks.

-

Harvesting: Carefully remove the grown crystals from the gel and wash them with deionized water.

XRD is a primary technique for determining the crystal structure, phase purity, and lattice parameters of a crystalline solid.[9]

-

Sample Preparation: Finely grind a small amount of the synthesized calcium iodate hexahydrate crystals into a homogeneous powder. Mount the powder onto a sample holder, ensuring a flat, level surface.[10]

-

Instrument Setup: Place the sample holder into an X-ray diffractometer. Set the instrument parameters, such as the X-ray source (e.g., Mo Kα or Cu Kα), voltage (e.g., 40 kV), and current (e.g., 40 mA).[1][10]

-

Data Collection: Scan the sample over a specific 2θ angle range (e.g., 10-90°) with a defined step size and scan speed (e.g., 1.2° per minute).[10]

-

Data Analysis: The resulting diffraction pattern (a plot of intensity vs. 2θ) is analyzed. The positions (2θ angles) and intensities of the diffraction peaks are compared to standard diffraction patterns from databases like the Powder Diffraction File (PDF) to confirm the identity and phase of the material.[11] For detailed structural analysis, the data can be used for Rietveld refinement to determine lattice parameters and atomic positions.

Visualized Workflows

References

- 1. journals.iucr.org [journals.iucr.org]

- 2. Calcium iodate - Wikipedia [en.wikipedia.org]

- 3. chembk.com [chembk.com]

- 4. feedtables.com [feedtables.com]

- 5. researchgate.net [researchgate.net]

- 6. euonym.us [euonym.us]

- 7. youtube.com [youtube.com]

- 8. ias.ac.in [ias.ac.in]

- 9. scirp.org [scirp.org]

- 10. X-Ray Diffraction Analysis of Various Calcium Silicate-Based Materials [jkdhs.org]

- 11. frontiersin.org [frontiersin.org]

The Unraveling of a Hydrated Salt: A Technical Guide to the Thermal Decomposition of Calcium Iodate Hexahydrate

For Immediate Release

This technical guide provides a comprehensive analysis of the thermal decomposition mechanism of calcium iodate (B108269) hexahydrate (Ca(IO₃)₂·6H₂O), a subject of interest for researchers, scientists, and professionals in drug development due to its applications as an oxidizing agent and a source of iodine. This document synthesizes available data to elucidate the stepwise dehydration and subsequent decomposition of this hydrated salt, offering insights into its thermal stability and the nature of its intermediate and final products.

Executive Summary

The thermal decomposition of calcium iodate hexahydrate is a multi-stage process initiated by the sequential loss of its six water molecules of hydration, followed by the decomposition of the anhydrous calcium iodate at higher temperatures. This process can be broadly categorized into two distinct phases: dehydration and decomposition. The dehydration occurs in several overlapping steps, leading to the formation of lower hydrates and ultimately the anhydrous salt. The subsequent decomposition of anhydrous calcium iodate yields calcium oxide, iodine, and oxygen. The precise temperature ranges and intermediate products of the dehydration of the hexahydrate are not extensively documented in readily available literature; therefore, this guide presents a plausible mechanism based on existing data for related compounds and general principles of thermal analysis.

Thermal Decomposition Pathway

The overall thermal decomposition of calcium iodate hexahydrate can be represented by the following general scheme:

Dehydration: Ca(IO₃)₂·6H₂O(s) → Ca(IO₃)₂(s) + 6H₂O(g)

Decomposition: 2Ca(IO₃)₂(s) → 2CaO(s) + 2I₂(g) + 5O₂(g)

The dehydration process is not a single-step event but rather a series of sequential or overlapping steps where water molecules are progressively removed from the crystal lattice.

Data Presentation

Due to the limited availability of specific quantitative data for the hexahydrate form, the following table summarizes the expected and reported thermal events based on studies of calcium iodate monohydrate and analogous hydrated salts.

| Thermal Event | Temperature Range (°C) | Theoretical Mass Loss (%) | Experimental Mass Loss (%) | Solid Product | Gaseous Product(s) |

| Dehydration (Stepwise) | ~40 - 250 | 21.19 (total for 6 H₂O) | Not explicitly detailed for hexahydrate | Ca(IO₃)₂·nH₂O (n < 6), Ca(IO₃)₂ | H₂O |

| Decomposition | ~540 - 600 | 78.81 (from anhydrous) | Not explicitly detailed for hexahydrate | CaO | I₂, O₂ |

Note: The theoretical mass loss is calculated based on the molar masses of the respective compounds.

Experimental Protocols

The investigation of the thermal decomposition mechanism of calcium iodate hexahydrate relies on a suite of thermoanalytical techniques. Detailed experimental protocols, while not available specifically for this compound in the reviewed literature, can be outlined based on standard practices for the analysis of hydrated inorganic salts.

Thermogravimetric Analysis (TGA)

Objective: To determine the temperature ranges and quantify the mass loss associated with dehydration and decomposition.

Methodology:

-

A small, accurately weighed sample of Ca(IO₃)₂·6H₂O (typically 5-10 mg) is placed in an inert crucible (e.g., alumina (B75360) or platinum).

-

The crucible is placed in a thermogravimetric analyzer.

-

The sample is heated from ambient temperature to approximately 700°C at a constant heating rate (e.g., 10°C/min).

-

An inert purge gas, such as nitrogen or argon, is passed over the sample at a constant flow rate (e.g., 20-50 mL/min) to remove gaseous products.

-

The mass of the sample is continuously monitored as a function of temperature.

-

The resulting TGA curve (mass vs. temperature) is analyzed to identify the onset and completion temperatures of mass loss events and to calculate the percentage mass loss for each step.

Differential Scanning Calorimetry (DSC) / Differential Thermal Analysis (DTA)

Objective: To identify the endothermic and exothermic events associated with phase transitions, dehydration, and decomposition.

Methodology:

-

A small, accurately weighed sample of Ca(IO₃)₂·6H₂O (typically 2-5 mg) is placed in a sealed or pierced aluminum or platinum pan.

-

An empty, sealed pan is used as a reference.

-

Both the sample and reference pans are placed in the DSC/DTA instrument.

-

The sample and reference are heated from ambient temperature to approximately 700°C at a constant heating rate (e.g., 10°C/min) under an inert atmosphere.

-

The difference in heat flow (DSC) or temperature (DTA) between the sample and the reference is recorded as a function of temperature.

-

The resulting DSC/DTA curve is analyzed to identify endothermic peaks (indicating energy absorption, e.g., dehydration, melting) and exothermic peaks (indicating energy release, e.g., some decompositions, crystallization).

Mass Spectrometry (MS)

Objective: To identify the gaseous products evolved during thermal decomposition.

Methodology:

-

A TGA instrument is coupled to a mass spectrometer via a heated transfer line.

-

The TGA experiment is performed as described in section 3.1.

-

The gaseous products evolved from the sample are continuously introduced into the ion source of the mass spectrometer.

-

Mass spectra are recorded as a function of temperature.

-

The ion currents for specific mass-to-charge ratios (m/z) corresponding to expected gaseous products (e.g., m/z 18 for H₂O, m/z 32 for O₂, m/z 127 for I⁺, m/z 254 for I₂⁺) are plotted against temperature to create evolved gas analysis (EGA) curves.

In-situ X-ray Diffraction (XRD)

Objective: To identify the crystalline phases of the solid intermediates and the final residue at various temperatures.

Methodology:

-

A powdered sample of Ca(IO₃)₂·6H₂O is placed on a high-temperature stage within an X-ray diffractometer.

-

The sample is heated to a series of desired temperatures corresponding to the thermal events observed in TGA/DSC.

-

At each temperature, an X-ray diffraction pattern is collected.

-

The obtained diffraction patterns are compared with standard diffraction databases to identify the crystalline phases present at each stage of the decomposition process.

Visualizations

Proposed Thermal Decomposition Pathway

Caption: Proposed thermal decomposition pathway of calcium iodate hexahydrate.

Experimental Workflow for Elucidating the Decomposition Mechanism

Caption: Interrelationship of experimental techniques for mechanism elucidation.

Conclusion

The thermal decomposition of calcium iodate hexahydrate is a complex process involving sequential dehydration followed by the decomposition of the anhydrous salt. While a complete and detailed experimental dataset for the hexahydrate is not prominently available in the reviewed literature, this guide provides a robust framework for understanding the mechanism based on established thermoanalytical principles and data from related compounds. The outlined experimental protocols offer a clear methodology for researchers seeking to conduct a thorough investigation of this and similar hydrated inorganic salts. Further research employing coupled techniques such as TGA-MS and in-situ XRD is essential to definitively elucidate the precise nature of the intermediate hydrates and to refine the temperature ranges for each decomposition step.

Navigating the Solubility Landscape of Calcium Iodate Hexahydrate in Organic Solvents: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Calcium iodate (B108269) hexahydrate (Ca(IO₃)₂·6H₂O) is an inorganic salt with applications in various fields, including as a dough conditioner and as a source of iodine in nutritional supplements. Understanding its solubility in non-aqueous media is critical for its application in organic synthesis, formulation development, and drug delivery systems where organic solvents are frequently employed. This technical guide provides a summary of the currently available data on the solubility of calcium iodate hexahydrate in a selection of common organic solvents and presents a detailed experimental protocol for its determination.

Data Presentation: Solubility of Calcium Iodate Hexahydrate

Quantitative data on the solubility of calcium iodate hexahydrate in a wide range of organic solvents is notably scarce in publicly available literature. The existing information is largely qualitative. The following table summarizes the available data. Researchers are encouraged to use the experimental protocol outlined in this guide to determine precise solubility values for their specific applications.

| Organic Solvent | Chemical Formula | Polarity (Dielectric Constant) | Solubility of Ca(IO₃)₂·6H₂O |

| Methanol | CH₃OH | 32.7 | Data not readily available |

| Ethanol | C₂H₅OH | 24.5 | Insoluble[1][2] |

| Acetone | (CH₃)₂CO | 20.7 | Data not readily available |

| Dimethylformamide (DMF) | (CH₃)₂NC(O)H | 36.7 | Data not readily available |

| Dimethyl Sulfoxide (DMSO) | (CH₃)₂SO | 46.7 | Data not readily available |

Note: The term "insoluble" is often used qualitatively and may indicate very low solubility. For precise applications, experimental determination of the solubility product constant (Ksp) is recommended.

Experimental Protocol: Determination of Calcium Iodate Hexahydrate Solubility in Organic Solvents

The following protocol adapts the well-established method of iodometric titration, commonly used for determining the solubility of calcium iodate in aqueous solutions, for use with organic solvents.[3][4][5]

Principle

This method involves the preparation of a saturated solution of calcium iodate hexahydrate in the organic solvent of interest. An aliquot of the saturated solution is then analyzed to determine the concentration of the iodate ion (IO₃⁻). This is achieved through a redox titration. The iodate ions are first reacted with an excess of potassium iodide (KI) in an acidic medium to liberate iodine (I₂). The liberated iodine is then titrated with a standardized sodium thiosulfate (B1220275) (Na₂S₂O₃) solution using a starch indicator to detect the endpoint.[3][6][7]

The overall reactions are as follows:

-

Liberation of Iodine: IO₃⁻(aq) + 5I⁻(aq) + 6H⁺(aq) → 3I₂(aq) + 3H₂O(l)

-

Titration with Thiosulfate: I₂(aq) + 2S₂O₃²⁻(aq) → 2I⁻(aq) + S₄O₆²⁻(aq)

From the stoichiometry of these reactions, the concentration of the iodate ion in the saturated solution can be calculated, which in turn allows for the determination of the molar solubility and the solubility product constant (Ksp) of calcium iodate hexahydrate in the specific organic solvent.

Materials and Reagents

-

Calcium iodate hexahydrate (Ca(IO₃)₂·6H₂O)

-

Organic solvent of interest (e.g., methanol, ethanol, acetone, DMF, DMSO)

-

Potassium iodide (KI), solid

-

Standardized sodium thiosulfate (Na₂S₂O₃) solution (e.g., 0.05 M)

-

Sulfuric acid (H₂SO₄) or Hydrochloric acid (HCl) (e.g., 1 M)

-

Starch indicator solution (0.5%)

-

Deionized water

-

Analytical balance

-

Volumetric flasks and pipettes

-

Burette

-

Erlenmeyer flasks

-

Magnetic stirrer and stir bars

-

Filtration apparatus (e.g., syringe filters with appropriate membrane for the organic solvent)

-

Constant temperature bath or shaker

Procedure

-

Preparation of the Saturated Solution: a. Add an excess amount of calcium iodate hexahydrate to a known volume of the organic solvent in a sealed container. b. Agitate the mixture at a constant temperature for a sufficient period (e.g., 24-48 hours) to ensure equilibrium is reached. A constant temperature bath or shaker is recommended.

-

Sample Preparation: a. Allow the solid to settle. b. Carefully withdraw a known volume (e.g., 10.00 mL) of the supernatant using a volumetric pipette. To avoid transferring any solid particles, it is crucial to filter the solution. A syringe filter compatible with the organic solvent should be used.

-

Titration: a. Transfer the filtered aliquot of the saturated solution to an Erlenmeyer flask. b. Add a sufficient amount of deionized water to the flask to ensure that all subsequent reagents dissolve and can react. The volume of water should be chosen based on the miscibility of the organic solvent. c. Add an excess of solid potassium iodide (e.g., 1-2 grams) to the flask and swirl to dissolve. d. Acidify the solution by adding a measured volume of the acid (e.g., 10 mL of 1 M HCl). The solution should turn a brown or yellow color due to the liberation of iodine. e. Immediately titrate the liberated iodine with the standardized sodium thiosulfate solution until the solution becomes a pale yellow color. f. Add a few drops of the starch indicator solution. The solution should turn a deep blue or black color. g. Continue the titration dropwise with the sodium thiosulfate solution until the blue color disappears, indicating the endpoint. h. Record the volume of the sodium thiosulfate solution used. i. Repeat the titration at least two more times for accuracy.

Calculations

-

Calculate the moles of sodium thiosulfate used: Moles of Na₂S₂O₃ = Molarity of Na₂S₂O₃ × Volume of Na₂S₂O₃ (in L)

-

Calculate the moles of iodine that reacted: From the stoichiometry of the second reaction (I₂ + 2S₂O₃²⁻ → 2I⁻ + S₄O₆²⁻), the mole ratio of I₂ to S₂O₃²⁻ is 1:2. Moles of I₂ = (Moles of Na₂S₂O₃) / 2

-

Calculate the moles of iodate in the aliquot: From the stoichiometry of the first reaction (IO₃⁻ + 5I⁻ + 6H⁺ → 3I₂ + 3H₂O), the mole ratio of IO₃⁻ to I₂ is 1:3. Moles of IO₃⁻ = (Moles of I₂) / 3

-

Calculate the molarity of iodate in the saturated solution: [IO₃⁻] = Moles of IO₃⁻ / Volume of the aliquot (in L)

-

Calculate the molar solubility (S) of calcium iodate hexahydrate: The dissolution of Ca(IO₃)₂·6H₂O is represented by: Ca(IO₃)₂·6H₂O(s) ⇌ Ca²⁺(aq) + 2IO₃⁻(aq) + 6H₂O(l) The molar solubility (S) is equal to the concentration of Ca²⁺ ions. From the stoichiometry, [Ca²⁺] = ½ [IO₃⁻]. S = ½ [IO₃⁻]

-

Calculate the solubility product constant (Ksp): Ksp = [Ca²⁺][IO₃⁻]² = (S)(2S)² = 4S³

Mandatory Visualization

Experimental Workflow for Solubility Determination

The following diagram illustrates the logical flow of the experimental protocol for determining the solubility of calcium iodate hexahydrate in an organic solvent.

Caption: Workflow for determining the solubility of calcium iodate hexahydrate.

Conclusion

While direct quantitative data for the solubility of calcium iodate hexahydrate in a variety of organic solvents is limited, this guide provides a robust experimental framework for researchers to determine these values. The adapted iodometric titration method is a reliable and well-established technique that can be implemented in most laboratory settings. Accurate determination of solubility is a crucial step in the development of new formulations and applications involving calcium iodate hexahydrate in non-aqueous systems.

References

"physical and chemical properties of calcium iodate hexahydrate"

An In-depth Technical Guide to the Physical and Chemical Properties of Calcium Iodate (B108269) Hexahydrate

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the core physical and chemical properties of calcium iodate hexahydrate (Ca(IO₃)₂·6H₂O). The information is curated for professionals in research, science, and drug development, with a focus on quantitative data, detailed experimental protocols, and clear visual representations of key processes.

Physical Properties

Calcium iodate hexahydrate is a white, odorless crystalline solid. It is the hydrated form of calcium iodate, which also exists as an anhydrous salt and a monohydrate.[1] The hexahydrate form loses its six water molecules at around 40°C to become anhydrous.[2]

Table 1: Quantitative Physical Properties of Calcium Iodate Hexahydrate and Related Forms

| Property | Calcium Iodate Hexahydrate | Calcium Iodate (Anhydrous) | Reference(s) |

| Molecular Formula | Ca(IO₃)₂·6H₂O | Ca(IO₃)₂ | [3] |

| Molecular Weight | 497.98 g/mol | 389.88 g/mol | [3][4] |

| Appearance | Colorless or white orthorhombic crystals | White solid | [1][2] |

| Density | Not specified | 4.519 g/cm³ (at 15 °C) | [1][4] |

| Melting Point | Decomposes | 540 °C (decomposes) | [4][5] |

| Crystal Structure | Orthorhombic | Monoclinic | [1][4] |

Table 2: Solubility Data for Calcium Iodate (form not always specified)

| Temperature (°C) | Solubility ( g/100 mL) | Reference(s) |

| 0 | 0.10 | [4] |

| 20 | 0.24 | [1] |

| 25 | Slightly soluble | [6] |

| 70 | Solubility is more than eight times that at 25°C | [6] |

| 90 | 0.67 | [1] |

| 100 | 0.95 | [4] |

Note on Solubility: Calcium iodate is slightly soluble in water, with its solubility increasing significantly at higher temperatures.[6] It is also soluble in nitric acid but insoluble in ethanol.[1][2]

Chemical Properties

Calcium iodate is a strong oxidizing agent and can cause fire on contact with combustible materials.[2][7] It is incompatible with reducing agents, aluminum, copper, sulfur, and phosphorus.[2][5]

Thermal Decomposition

Calcium iodate is stable up to 540 °C, at which point it decomposes.[4] The hexahydrate form loses its water of hydration at a much lower temperature.[2] Thermal analysis techniques such as Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC) are used to study its decomposition.[8]

Chemical Reactions

Calcium iodate can be synthesized through various methods, including the reaction of calcium chloride with potassium iodate or by passing chlorine into a hot solution of lime with dissolved iodine.[2][4]

Experimental Protocols

Synthesis of Calcium Iodate Hexahydrate

This protocol describes the synthesis of calcium iodate hexahydrate via a precipitation reaction.

Materials:

-

0.2 M Potassium iodate (KIO₃) solution

-

1 M Calcium nitrate (B79036) (Ca(NO₃)₂) solution

-

Distilled water

-

Beakers

-

Stirring rod

-

Filtration apparatus (e.g., Buchner funnel and filter paper)

Procedure:

-

In a beaker, combine 50 mL of 0.2 M KIO₃ solution with 20 mL of 1 M Ca(NO₃)₂ solution.

-

Stir the mixture for approximately 5 minutes to ensure the precipitation is complete.

-

Separate the solid calcium iodate precipitate from the solution by filtration.

-

Wash the precipitate with distilled water to remove any soluble impurities.

-

Allow the solid to air dry at room temperature to obtain calcium iodate hexahydrate.

Determination of Solubility by Iodometric Titration

This protocol outlines the determination of the molar solubility and solubility product constant (Ksp) of calcium iodate by titrating the iodate ion concentration in a saturated solution.

Materials:

-

Saturated calcium iodate solution

-

Standardized sodium thiosulfate (B1220275) (Na₂S₂O₃) solution (e.g., 0.05 M)

-

Potassium iodide (KI), solid

-

1 M Hydrochloric acid (HCl)

-

0.1% Starch indicator solution

-

Buret, pipettes, and Erlenmeyer flasks

Procedure:

-

Prepare a saturated solution of calcium iodate by dissolving an excess of the solid in distilled water and allowing it to equilibrate.

-

Filter the saturated solution to remove any undissolved solid.

-

Pipette a known volume (e.g., 10.00 mL) of the clear saturated solution into an Erlenmeyer flask.

-

Add approximately 2 g of solid KI and 10 mL of 1 M HCl to the flask. The solution will turn a brown color due to the formation of iodine.

-

Titrate the solution with the standardized sodium thiosulfate solution until the brown color fades to a pale yellow.

-

Add 5 mL of starch indicator solution. The solution will turn a deep blue color.

-

Continue the titration dropwise until the blue color disappears, indicating the endpoint.

-

Record the volume of sodium thiosulfate solution used.

-

Repeat the titration for a total of three trials to ensure accuracy.

-

Calculate the concentration of iodate ions, the molar solubility of calcium iodate, and the Ksp.

Thermal Analysis (TGA/DSC)

This protocol provides a general procedure for the thermal analysis of calcium iodate hexahydrate.

Instrumentation:

-

Thermogravimetric Analyzer (TGA) or Simultaneous TGA/DSC instrument

Procedure:

-

Calibrate the TGA instrument for mass and temperature according to the manufacturer's instructions.

-

Accurately weigh a small amount of the calcium iodate hexahydrate sample (typically 5-10 mg) into a TGA crucible (e.g., alumina (B75360) or platinum).

-

Place the crucible in the TGA furnace.

-

Purge the furnace with an inert gas (e.g., nitrogen or argon) at a constant flow rate (e.g., 50-100 mL/min).

-

Heat the sample from ambient temperature to a final temperature (e.g., 600 °C) at a constant heating rate (e.g., 10 °C/min).

-

Record the mass loss and heat flow (for DSC) as a function of temperature.

-

Analyze the resulting TGA and DSC curves to determine the temperatures of dehydration and decomposition, as well as the associated mass losses and enthalpy changes.

Applications in Research and Drug Development

Calcium iodate serves as a source of iodine in various applications. In the pharmaceutical industry, it is used in the manufacturing of antiseptics, disinfectants, and deodorants.[9] Its role as an oxidizing agent is also of interest.[10] In drug development, understanding the solubility and stability of calcium iodate is crucial for formulation studies, especially where iodine supplementation or its oxidizing properties are being investigated. Recent research has also explored its catalytic potential in the synthesis of heterocyclic compounds, leveraging the Lewis acidity of the calcium ion and the oxidizing nature of the iodate ion.[11]

References

- 1. CALCIUM IODATE ANHYDROUS - Ataman Kimya [atamanchemicals.com]

- 2. chemvision.net [chemvision.net]

- 3. www1.udel.edu [www1.udel.edu]

- 4. euonym.us [euonym.us]

- 5. canterbury.ac.nz [canterbury.ac.nz]

- 6. studylib.net [studylib.net]

- 7. xylemanalytics.com [xylemanalytics.com]

- 8. mrzgroup.ucr.edu [mrzgroup.ucr.edu]

- 9. Using the Ksp for calcium iodate hexahydrate, calculate the molar... | Study Prep in Pearson+ [pearson.com]

- 10. youtube.com [youtube.com]

- 11. scribd.com [scribd.com]

Calcium Iodate Hexahydrate: A Comprehensive Technical Guide

CAS Number: 10031-33-1

This technical guide provides an in-depth overview of calcium iodate (B108269) hexahydrate, a compound of significant interest to researchers, scientists, and professionals in drug development. This document details its chemical and physical properties, outlines synthesis and analytical methodologies, and explores its diverse applications, including its emerging role as a catalyst and a radioiodine uptake inhibitor.

Chemical and Physical Properties

Calcium iodate hexahydrate is an inorganic compound that exists as a white crystalline solid. It is the hexahydrated form of calcium iodate, with the chemical formula Ca(IO₃)₂·6H₂O.[1] This compound is slightly soluble in water and insoluble in alcohol.[2] Key quantitative properties are summarized in the table below.

| Property | Value | Reference |

| CAS Number | 10031-33-1 | [3] |

| Molecular Formula | Ca(IO₃)₂·6H₂O | [1] |

| Molecular Weight | 497.98 g/mol | [4] |

| Appearance | White crystalline powder | [2] |

| Density | 2.55 g/cm³ (anhydrous) | [2] |

| Solubility in Water | 0.24 g/100 mL at 20 °C (for anhydrous) | [5] |

| Melting Point | Decomposes, loses water at 40 °C | [2] |

Synthesis of Calcium Iodate Hexahydrate

A common laboratory method for the synthesis of calcium iodate hexahydrate involves the reaction of a soluble calcium salt, such as calcium nitrate (B79036) or calcium chloride, with a soluble iodate salt, typically potassium iodate, in an aqueous solution.[6][7]

Experimental Protocol: Synthesis of Calcium Iodate Nanoparticles

This protocol details the synthesis of calcium iodate nanoparticles, which can be adapted for the synthesis of the bulk material by omitting the ultrasonication step for nanoparticle formation.[6]

Materials:

-

Calcium nitrate tetrahydrate (Ca(NO₃)₂·4H₂O)

-

Potassium iodate (KIO₃)

-

Distilled water

Procedure:

-

Dissolve 2.36 g (1 mmol) of calcium nitrate tetrahydrate in 10 mL of distilled water in a 50 mL beaker.[6]

-

In a separate beaker, prepare a solution of 4.28 g (2 mmol) of potassium iodate in distilled water.[6]

-

Add the potassium iodate solution to the calcium nitrate solution.[6]

-

For nanoparticle synthesis, the resulting mixture is subjected to ultrasonication for 10 minutes.[6]

-

Stir the reaction mixture for 2 hours at room temperature. A white precipitate of calcium iodate will form.[6]

-

Filter the precipitate, wash it with distilled water, and dry it at 110 °C.[6]

Analytical Methods for Quality Control

The quality and purity of synthesized calcium iodate hexahydrate can be assessed using several analytical techniques.

Thermogravimetric Analysis (TGA)

TGA is used to determine the thermal stability and the water content of the hydrated salt. The thermogram of calcium iodate hexahydrate is expected to show a weight loss corresponding to the loss of water molecules upon heating.[8] For instance, calcium oxalate (B1200264) monohydrate, a similar hydrated salt, shows a distinct weight loss step corresponding to the loss of its water of hydration between 100°C and 250°C.[9][10][11] A similar initial weight loss is expected for calcium iodate hexahydrate, which begins to lose its six water molecules at around 40°C.[2]

Fourier-Transform Infrared (FTIR) Spectroscopy

FTIR spectroscopy is employed to identify the functional groups present in the compound. The spectrum of calcium iodate would prominently feature absorption bands corresponding to the I-O stretching and bending vibrations of the iodate group (IO₃⁻).[12] Additionally, the presence of water of hydration will be confirmed by broad absorption bands in the O-H stretching region (around 3400-3500 cm⁻¹) and H-O-H bending vibrations (around 1600-1650 cm⁻¹).[13][14][15]

X-ray Diffraction (XRD)

XRD is a powerful technique to confirm the crystalline structure of the synthesized product. The diffraction pattern of the sample is compared with standard diffraction data for calcium iodate hexahydrate to verify its phase purity and crystal structure.[16] The anhydrous form has a monoclinic crystal structure, while the hexahydrate form is reported to have an orthorhombic structure.[5]

Applications in Research and Drug Development

Calcium iodate has several applications stemming from its properties as an iodine source and an oxidizing agent.

Catalysis in Organic Synthesis

Recent research has demonstrated the use of calcium iodate nanoparticles as an efficient and recyclable catalyst for the synthesis of heterocyclic compounds like quinoxalines and pyridopyrazines.[6][17] The catalytic activity is attributed to the Lewis acidity of the calcium ion and the oxidizing nature of the iodate ion.[17]

Experimental Protocol: Catalytic Synthesis of Quinoxalines

This protocol describes a general procedure for the synthesis of quinoxalines using a calcium iodate catalyst.[6]

Materials:

-

Aryl-1,2-diamine

-

1,2-diketone

-

Ethanol

-

Calcium iodate (Ca(IO₃)₂) nanocatalyst

Procedure:

-

Dissolve the aryl-1,2-diamine and 1,2-diketone in ethanol.[6]

-

Add a catalytic amount (e.g., 3 mol%) of Ca(IO₃)₂ to the solution.[6]

-

Stir the reaction mixture at room temperature for a specified time (typically 3-20 minutes), monitoring the reaction progress by Thin Layer Chromatography (TLC).[6]

-

Upon completion, filter the catalyst.[6]

-

Add cold water to the filtrate to precipitate the quinoxaline (B1680401) product.[6]

-

Filter the product and wash with a cold ethanol/water mixture to obtain the pure compound.[6]

Radioiodine Uptake Inhibition

Calcium iodate has been investigated as an effective agent for blocking the uptake of radioactive iodine by the thyroid gland, a critical measure in the event of nuclear accidents.[18][19] Studies in rats have shown it to be as potent as potassium iodide (KI) and potassium iodate (KIO₃).[18]

Experimental Protocol: In Vivo Radioiodine Uptake Blocking

The following is a summary of the experimental design used to evaluate the efficacy of calcium iodate in blocking radioiodine uptake in rats.[18][19]

Animal Model:

-

Laboratory rats (e.g., Wistar)[18]

Procedure:

-

Administer a tracer amount of radioactive iodine (e.g., ¹³¹I) to the rats.[18]

-

At a specified time point after radioiodine administration (e.g., 2 hours), orally administer a solution of calcium iodate. The dosage is calculated to be equivalent to the recommended human dose of stable iodine.[18][19]

-

Monitor the whole-body retention of ¹³¹I at various time points (e.g., 24 hours and daily for 14 days) using a suitable detector.[18]

-

Compare the radioiodine uptake in the thyroids of the treated group with a control group that received a placebo.[19]

Conclusion

Calcium iodate hexahydrate is a versatile compound with well-established applications and promising new roles in catalysis and radiation protection. Its synthesis is straightforward, and its properties can be readily characterized by standard analytical techniques. This guide provides a solid foundation for researchers and drug development professionals interested in exploring the potential of this compound in their respective fields. Further research into its catalytic mechanisms and in vivo applications is warranted to fully exploit its capabilities.

References

- 1. feedtables.com [feedtables.com]

- 2. chembk.com [chembk.com]

- 3. Calcium iodate hexahydrate, 98% | 10031-33-1 [chemicalbook.com]

- 4. Iodic acid (HIO3), calcium salt, hexahydrate | CaH12I2O12 | CID 57346056 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. Calcium iodate - Wikipedia [en.wikipedia.org]

- 6. Ca(IO3)2 nanoparticles: fabrication and application as an eco-friendly and recyclable catalyst for the green synthesis of quinoxalines, pyridopyrazines, and 2,3-dicyano pyrazines - PMC [pmc.ncbi.nlm.nih.gov]

- 7. CN109250689B - Process for preparing calcium iodate by taking saline water obtained after rinsing secondary zinc oxide as raw material - Google Patents [patents.google.com]

- 8. researchgate.net [researchgate.net]

- 9. chem.libretexts.org [chem.libretexts.org]

- 10. h-and-m-analytical.com [h-and-m-analytical.com]

- 11. ebatco.com [ebatco.com]

- 12. researchgate.net [researchgate.net]

- 13. FTIR spectrum analysis to predict the crystalline and amorphous phases of hydroxyapatite: a comparison of vibrational motion to reflection - RSC Advances (RSC Publishing) [pubs.rsc.org]

- 14. researchgate.net [researchgate.net]

- 15. researchgate.net [researchgate.net]

- 16. frontiersin.org [frontiersin.org]

- 17. alfa-chemistry.com [alfa-chemistry.com]

- 18. Calcium iodate-another effective blocker of radioiodine uptake by the thyroid gland - PubMed [pubmed.ncbi.nlm.nih.gov]

- 19. researchgate.net [researchgate.net]

The Hygroscopic Nature of Calcium Iodate Hexahydrate: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the hygroscopic nature of calcium iodate (B108269) hexahydrate (Ca(IO₃)₂·6H₂O). While specific quantitative data on the hygroscopicity of this compound is limited in publicly available literature, this document outlines the fundamental principles of water sorption by hydrated salts and details the standard experimental methodologies used for its characterization. This guide serves as a valuable resource for researchers and professionals in drug development and materials science who require a thorough understanding of the stability and handling of hydrated compounds like calcium iodate hexahydrate.

Introduction to Calcium Iodate and its Hydrates

Calcium iodate is an inorganic salt that exists in several hydration states, including an anhydrous form (Ca(IO₃)₂), a monohydrate (Ca(IO₃)₂·H₂O), and a hexahydrate (Ca(IO₃)₂·6H₂O)[1][2]. The hexahydrate form is known to lose its six water molecules at a relatively low temperature of 40°C, transitioning to the anhydrous state[3][4]. The presence of water of hydration significantly influences the physical and chemical properties of the salt, including its crystal structure, solubility, and stability. Understanding the hygroscopic nature of calcium iodate hexahydrate is crucial for its application in various fields, including pharmaceuticals and nutrition, where moisture content can impact efficacy, shelf-life, and processability.

Physicochemical Properties of Calcium Iodate Hydrates

A summary of the key physicochemical properties of the different forms of calcium iodate is presented in the table below.

| Property | Calcium Iodate Anhydrous | Calcium Iodate Monohydrate | Calcium Iodate Hexahydrate |

| Chemical Formula | Ca(IO₃)₂ | Ca(IO₃)₂·H₂O | Ca(IO₃)₂·6H₂O |

| Molecular Weight | 389.88 g/mol | 407.90 g/mol | 497.98 g/mol [3] |

| Appearance | White crystalline powder | White solid | Orthorhombic crystals[2] |

| Solubility in Water | Slightly soluble | Slightly soluble | Slightly soluble |

| Thermal Stability | Stable up to 540°C | Decomposes at melting point | Loses water of hydration at 40°C[3][4] |

Principles of Hygroscopicity in Hydrated Salts

Hygroscopicity is the property of a substance to attract and hold water molecules from the surrounding environment. For hydrated salts like calcium iodate hexahydrate, this behavior is closely linked to the concept of Critical Relative Humidity (CRH) . The CRH is the specific relative humidity (RH) at which a crystalline solid will begin to absorb moisture from the atmosphere. Below the CRH, the hydrated salt is stable. At or above the CRH, the salt will deliquesce, dissolving in the absorbed water to form a saturated solution.

The interaction with water vapor can also lead to changes in the hydration state of the material. For instance, an anhydrous form of a salt may convert to a hydrated form upon exposure to a certain RH. Conversely, a hydrated salt may lose its water of hydration if the ambient RH is below its dissociation vapor pressure.

Experimental Protocols for Characterizing Hygroscopicity

Dynamic Vapor Sorption (DVS)

Dynamic Vapor Sorption (DVS) is a gravimetric technique used to measure the amount and rate of water vapor sorption or desorption by a sample as a function of relative humidity at a constant temperature.

Methodology:

-

A small, accurately weighed sample of the substance (e.g., calcium iodate hexahydrate) is placed in the DVS instrument.

-

The sample is typically dried under a stream of dry nitrogen (0% RH) to establish a baseline dry mass.

-

The relative humidity of the nitrogen stream is then increased in a stepwise manner (e.g., in 10% RH increments from 0% to 90% RH).

-

At each RH step, the sample mass is allowed to equilibrate, and the change in mass is recorded.

-

Following the sorption phase, the RH is decreased in a similar stepwise manner to study the desorption behavior.

-

The resulting data is plotted as a moisture sorption isotherm, which shows the equilibrium water content as a function of relative humidity.

The shape of the isotherm can reveal important information about the material, such as monolayer and multilayer adsorption, capillary condensation, and the formation of different hydrate (B1144303) states.

Thermogravimetric Analysis (TGA)

Thermogravimetric Analysis (TGA) measures the change in mass of a sample as a function of temperature in a controlled atmosphere. It is particularly useful for determining the water of hydration.

Methodology:

-

A small, accurately weighed sample of the hydrated salt is placed in a TGA furnace.

-

The sample is heated at a constant rate under a controlled atmosphere (e.g., nitrogen or air).

-

The mass of the sample is continuously monitored as the temperature increases.

-

A plot of mass versus temperature (a thermogram) is generated.

-

Weight loss at specific temperatures corresponds to the loss of volatile components, such as water of hydration. The stoichiometry of the hydrate can be calculated from the percentage of weight loss.

Visualization of Experimental Workflow and Conceptual Relationships

The following diagrams, generated using Graphviz, illustrate the general experimental workflow for hygroscopicity testing and the conceptual relationship between relative humidity and the stability of a hydrated salt.

Conclusion

References

A Comprehensive Technical Guide to Calcium Iodate Hexahydrate for Researchers and Drug Development Professionals

An in-depth examination of the physicochemical properties, synthesis, and applications of Calcium Iodate (B108269) Hexahydrate, a compound of significant interest in pharmaceutical and research settings.

Introduction

Calcium iodate, in its hexahydrate form, is an inorganic compound that serves as a vital source of both calcium and iodine. Its stability and role as an oxidizing agent make it a compound of interest in various chemical and pharmaceutical applications. This technical guide provides a detailed overview of calcium iodate hexahydrate, focusing on its molecular characteristics, synthesis, and relevant experimental protocols for researchers and professionals in drug development.

Molecular Profile

Calcium iodate hexahydrate is the hydrated salt of calcium and iodic acid. The presence of six water molecules in its crystalline structure is a defining characteristic.

Table 1: Molecular and Chemical Identity of Calcium Iodate Hexahydrate

| Identifier | Value |

| Chemical Formula | Ca(IO₃)₂·6H₂O[1] |

| Molecular Weight | 497.98 g/mol [2] |

| IUPAC Name | calcium;diiodate;hexahydrate |

| CAS Number | 10031-33-1[3] |

| PubChem CID | 57346056[2] |

Table 2: Physicochemical Properties of Calcium Iodate

| Property | Value |

| Appearance | White crystalline powder[4] |

| Solubility in Water | Sparingly soluble[4] |

| Solubility in Other Solvents | Soluble in nitric acid; insoluble in alcohol[3] |

| Melting Point | Decomposes at 540 °C (anhydrous)[3][5] |

| Density | 4.519 g/cm³ (monohydrate)[3] |

| Oxidizing Properties | Strong oxidizing agent[4] |

Synthesis and Production

The synthesis of calcium iodate can be achieved through several methods, primarily involving the reaction of a calcium salt with an iodate source.

One common industrial method involves the reaction between calcium chloride and iodic acid.[6] The iodic acid itself can be produced by oxidizing iodine with chlorine in an aqueous solution.[6]

Another method of production is the anodic oxidation of calcium iodide.[3] Additionally, passing chlorine into a hot solution of lime (calcium hydroxide) in which iodine has been dissolved will also yield calcium iodate.[3]

A patented process describes the preparation of calcium iodate from the brine obtained after rinsing secondary zinc oxide. This multi-step process involves evaporation, oxidation of iodine, and subsequent reaction with a calcium salt to precipitate calcium iodate.[7]

Applications in Research and Drug Development

Calcium iodate's properties lend it to several applications within the research and pharmaceutical sectors.

-

Iodine Supplementation: It is used in nutritional supplements and for the fortification of salt to prevent iodine deficiency disorders, which are critical for thyroid hormone synthesis.[4]

-

Pharmaceutical Intermediate: It serves as a building block in the synthesis of various pharmaceutical ingredients, including antiseptics, disinfectants, and deodorants, leveraging its oxidizing properties to destroy microorganisms.[5][8]

-

Analytical Chemistry: In laboratory settings, it can be used as a reagent for the identification and quantification of iodine in various samples.[9]

-

Catalysis: Recent research has explored the use of calcium iodate nanoparticles as an eco-friendly and recyclable catalyst for the green synthesis of heterocyclic compounds like quinoxalines. The calcium ion acts as a Lewis acid, while the iodate ion provides strong oxidizing power.[10]

Experimental Protocols

A fundamental experiment involving calcium iodate is the determination of its solubility product constant (Ksp), which is crucial for understanding its dissolution and precipitation behavior.

Determination of the Solubility Product Constant (Ksp) of Calcium Iodate

Objective: To determine the Ksp of calcium iodate by titrating a saturated solution to find the concentration of iodate ions.

Methodology: This experiment involves preparing a saturated solution of calcium iodate, followed by an iodometric titration to determine the concentration of the iodate ion.

Part A: Preparation of Saturated Calcium Iodate Solution

-

Mix 50 mL of 0.2 M potassium iodate (KIO₃) with 20 mL of 1 M calcium nitrate (B79036) (Ca(NO₃)₂).[11][12]

-

Allow the mixture to stand for approximately 5 minutes to ensure complete precipitation of calcium iodate.[11]

-

Separate the solid calcium iodate precipitate by filtration and wash it with distilled water.[11]

-

Prepare a saturated solution by adding about half of the solid precipitate to approximately 100 mL of distilled water.

-

Stir the solution continuously for at least 30 minutes to ensure saturation is reached.[11]

Part B: Standardization of Sodium Thiosulfate (B1220275) Solution (if not already standardized) This step is crucial for accurate titration results and typically involves titrating the sodium thiosulfate solution against a primary standard like potassium dichromate.[11]

Part C: Iodometric Titration of the Saturated Calcium Iodate Solution

-

Pipette a known volume (e.g., 10.00 mL) of the clear, saturated calcium iodate solution into an Erlenmeyer flask.[11]

-

Add approximately 0.5 g of solid potassium iodide (KI) and 1 mL of 2 M hydrochloric acid (HCl) to the flask. This will react with the iodate ions to produce iodine (I₂).[11] The solution will turn a yellowish-brown color.

-

Titrate the liberated iodine with a standardized sodium thiosulfate (Na₂S₂O₃) solution until the color of the solution fades to a pale yellow.[11]

-

Add a few drops of starch indicator solution. The solution will turn a deep blue-black due to the formation of the starch-iodine complex.[11]

-

Continue the titration carefully, adding the sodium thiosulfate dropwise until the blue color disappears, indicating the endpoint. The final solution should be colorless.[11]

-

Record the volume of sodium thiosulfate solution used.

-

Repeat the titration with additional aliquots of the saturated calcium iodate solution to ensure precision.

Calculations:

-

Calculate the moles of sodium thiosulfate used in the titration.

-

Using the stoichiometry of the reactions, determine the moles of iodate ions present in the aliquot of the saturated solution.

-

Calculate the molar concentration of the iodate ions ([IO₃⁻]) in the saturated solution.

-

Based on the dissolution equilibrium, Ca(IO₃)₂(s) ⇌ Ca²⁺(aq) + 2IO₃⁻(aq), the concentration of calcium ions ([Ca²⁺]) is half the concentration of the iodate ions.

-

Calculate the Ksp using the formula: Ksp = [Ca²⁺][IO₃⁻]².

Caption: Workflow for the experimental determination of Ksp for Calcium Iodate.

Role in Biological Pathways

The iodine provided by calcium iodate is essential for the synthesis of thyroid hormones, thyroxine (T4) and triiodothyronine (T3). This process is fundamental to regulating metabolism in the body.

The synthesis of thyroid hormones occurs in the thyroid gland and is a multi-step process.[13] Iodide is actively transported into the thyroid follicular cells, oxidized to iodine, and then incorporated into tyrosine residues on a protein called thyroglobulin.[14][13] The coupling of these iodinated tyrosine molecules forms T3 and T4.[14] Calcium ions also play a role in the thyroid, with calcium signaling being important for the normal physiology of thyroid cells, including the synthesis of thyroid hormones.

Caption: Simplified pathway of iodine uptake and thyroid hormone synthesis.

References

- 1. Solved (3) (a) -8 -10 Calcium iodate. At and below room | Chegg.com [chegg.com]

- 2. Iodic acid (HIO3), calcium salt, hexahydrate | CaH12I2O12 | CID 57346056 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. Calcium iodate - Wikipedia [en.wikipedia.org]

- 4. laboratorynotes.com [laboratorynotes.com]

- 5. Calcium Iodate | CAS#: 7789-80-2 | Lautarite | Iofina [iofina.com]

- 6. researchgate.net [researchgate.net]

- 7. CN109250689B - Process for preparing calcium iodate by taking saline water obtained after rinsing secondary zinc oxide as raw material - Google Patents [patents.google.com]

- 8. samratremedies.com [samratremedies.com]

- 9. chemimpex.com [chemimpex.com]

- 10. alfa-chemistry.com [alfa-chemistry.com]

- 11. euonym.us [euonym.us]

- 12. youtube.com [youtube.com]

- 13. Thyroid - Wikipedia [en.wikipedia.org]

- 14. youtube.com [youtube.com]

A Comprehensive Technical Guide to the Thermogravimetric Analysis of Calcium Iodate Hexahydrate

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a detailed overview of the thermogravimetric analysis (TGA) of calcium iodate (B108269) hexahydrate (Ca(IO₃)₂·6H₂O). It covers the expected thermal decomposition pathway, quantitative data on mass loss, and a standardized experimental protocol. This document is intended to be a valuable resource for professionals in research and development, particularly in the pharmaceutical and materials science sectors, who utilize TGA for the characterization of hydrated salts.

Introduction to the Thermal Decomposition of Calcium Iodate Hexahydrate

Calcium iodate hexahydrate is a hydrated inorganic salt that undergoes a multi-step decomposition upon heating. Thermogravimetric analysis is an essential technique for elucidating this process, which involves an initial dehydration followed by the decomposition of the anhydrous salt at higher temperatures. The dehydration occurs in sequential steps, with the water molecules being released at distinct temperature ranges. Following complete dehydration, the anhydrous calcium iodate remains stable up to approximately 540°C, after which it decomposes into calcium oxide, iodine, and oxygen.

Thermal Decomposition Pathway

The thermal decomposition of calcium iodate hexahydrate proceeds through the following key stages:

-

Dehydration: The initial phase of decomposition involves the sequential loss of the six molecules of water of hydration. This process is expected to occur in multiple, potentially overlapping steps, culminating in the formation of anhydrous calcium iodate.

-

Decomposition of Anhydrous Salt: At significantly higher temperatures, the resulting anhydrous calcium iodate undergoes decomposition.

A visual representation of this pathway is provided in the diagram below.

Caption: Thermal decomposition pathway of calcium iodate hexahydrate.

Quantitative TGA Data

The following tables summarize the expected quantitative data from the thermogravimetric analysis of calcium iodate hexahydrate. The theoretical mass loss for each step is calculated based on the molar masses of the respective compounds.

Table 1: Dehydration Stages of Calcium Iodate Hexahydrate

| Temperature Range (°C) | Decomposition Step | Theoretical Mass Loss (%) | Resulting Product |

| ~50 - 200 | Ca(IO₃)₂·6H₂O → Ca(IO₃)₂ + 6H₂O | 21.78% | Anhydrous Calcium Iodate (Ca(IO₃)₂) |

Note: The dehydration of calcium iodate hexahydrate may occur in multiple, overlapping steps within this temperature range. The data presented here represents the total mass loss for the complete dehydration.

Table 2: Decomposition of Anhydrous Calcium Iodate

| Temperature Range (°C) | Decomposition Reaction | Theoretical Mass Loss of Anhydrous Ca(IO₃)₂ (%) | Final Solid Product |

| > 540 | Ca(IO₃)₂ → CaO + I₂ + ⁵/₂ O₂ | 85.63% | Calcium Oxide (CaO) |

Experimental Protocol for TGA of Calcium Iodate Hexahydrate

This section provides a detailed methodology for conducting the thermogravimetric analysis of calcium iodate hexahydrate.

4.1. Instrumentation

A calibrated thermogravimetric analyzer equipped with a high-precision balance and a furnace capable of reaching at least 800°C is required. The instrument should allow for controlled heating rates and a purge gas atmosphere.

4.2. Sample Preparation

-

Accurately weigh approximately 5-10 mg of calcium iodate hexahydrate powder into a clean, inert TGA sample pan (e.g., alumina (B75360) or platinum).

-

Ensure the sample is evenly distributed at the bottom of the pan to promote uniform heating.

4.3. TGA Parameters

| Parameter | Value |

| Temperature Range | Ambient to 800°C |

| Heating Rate | 10°C/min |

| Purge Gas | Inert gas (e.g., Nitrogen or Argon) |

| Flow Rate | 20-50 mL/min |

| Sample Pan | Alumina or Platinum |

4.4. Experimental Workflow

The logical flow of the experimental procedure is outlined in the diagram below.

In-Depth Technical Guide: Differential Thermal Analysis (DTA) of Calcium Iodate Hexahydrate

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the differential thermal analysis (DTA) of calcium iodate (B108269) hexahydrate (Ca(IO₃)₂·6H₂O). It details the thermal decomposition pathway, presents quantitative data from experimental studies, outlines a detailed experimental protocol, and includes visualizations of the key processes. This document is intended to serve as a valuable resource for professionals working in materials science, pharmaceuticals, and related fields where an understanding of the thermal behavior of hydrated salts is crucial.

Introduction to the Thermal Behavior of Calcium Iodate Hexahydrate

Calcium iodate hexahydrate is an inorganic compound that finds applications in various fields, including as a source of iodine in animal feed and as an oxidizing agent. Its thermal stability and decomposition characteristics are of significant interest for its storage, handling, and potential use in thermally activated processes. Differential thermal analysis (DTA) is a powerful thermoanalytical technique used to investigate the thermal properties of materials. It measures the temperature difference between a sample and an inert reference as they are subjected to a controlled temperature program. This allows for the detection of physical and chemical changes that involve the absorption or release of heat, such as phase transitions, dehydration, and decomposition.

When subjected to heating, calcium iodate hexahydrate undergoes a multi-step thermal decomposition process. The initial stages involve the loss of its six molecules of water of hydration, followed by the decomposition of the anhydrous calcium iodate at higher temperatures. Understanding the precise temperatures and energetics of these events is critical for its practical applications.

Quantitative Data from Thermal Analysis

The thermal decomposition of calcium iodate hexahydrate has been investigated using techniques such as Differential Thermal Analysis (DTA) and Thermogravimetric Analysis (TGA). The following tables summarize the key quantitative data obtained from these studies. It is important to note that the data for the hexahydrate is based on studies of an iron-doped sample, which may influence the transition temperatures.

Table 1: DTA and TGA Data for Fe-Doped Calcium Iodate Hexahydrate

| Thermal Event | Peak Temperature (°C) (DTA) | Temperature Range (°C) (TGA) | Weight Loss (%) (TGA) | Corresponding Species Lost |

| Dehydration (Step 1) | 140 (Endotherm) | 100 - 180 | ~11 | ~3 H₂O |

| Dehydration (Step 2) | 220 (Endotherm) | 180 - 260 | ~11 | ~3 H₂O |

| Decomposition | 560 (Exotherm) | 520 - 600 | ~48 | O₂, I₂ |

Data extracted from the study by Shitole and Saraf (2001).

Table 2: DTA and TGA Data for Undoped Calcium Iodate Monohydrate

| Thermal Event | Peak Temperature (°C) (DTA) | Temperature Range (°C) (TGA) | Weight Loss (%) (TGA) | Corresponding Species Lost |

| Dehydration | 180 (Endotherm) | 150 - 220 | ~4.5 | 1 H₂O |

| Decomposition | 550 (Exotherm) | 510 - 590 | ~49 | O₂, I₂ |

Data for the monohydrate is provided for comparative purposes, extracted from the study by Shitole and Saraf (2001).

Thermal Decomposition Pathway

The thermal decomposition of calcium iodate hexahydrate proceeds through a series of distinct steps. The initial endothermic peaks observed in the DTA curve correspond to the removal of the water of hydration. This dehydration occurs in two main stages. The final, highly exothermic peak at a much higher temperature represents the decomposition of the anhydrous calcium iodate.

The proposed thermal decomposition pathway is as follows:

-

Dehydration (Step 1): The first endothermic event involves the loss of three of the six water molecules to form a lower hydrate.

-

Ca(IO₃)₂·6H₂O(s) → Ca(IO₃)₂·3H₂O(s) + 3H₂O(g)

-

-

Dehydration (Step 2): The second endothermic event corresponds to the removal of the remaining three water molecules to yield the anhydrous salt.

-

Ca(IO₃)₂·3H₂O(s) → Ca(IO₃)₂(s) + 3H₂O(g)

-

-

Decomposition: At a significantly higher temperature, the anhydrous calcium iodate decomposes in an exothermic reaction. The decomposition of metal iodates can be complex, but a plausible reaction involves the formation of the metal oxide, iodine vapor, and oxygen gas.

-

2Ca(IO₃)₂(s) → 2CaO(s) + 2I₂(g) + 5O₂(g)

-

The following diagram illustrates this decomposition pathway:

Caption: Thermal decomposition pathway of calcium iodate hexahydrate.

Experimental Protocols

This section outlines a typical experimental protocol for conducting a DTA-TGA analysis of calcium iodate hexahydrate.

4.1. Instrumentation

A simultaneous DTA-TGA instrument is recommended for comprehensive analysis. Key components include:

-

A sensitive microbalance for TGA measurements.

-

A furnace capable of reaching at least 800°C with a programmable temperature controller.

-

A sample and reference crucible holder with thermocouples for DTA measurements.

-

A gas delivery system for controlling the atmosphere.

-

Data acquisition and analysis software.

4.2. Sample Preparation

-

Obtain a high-purity sample of calcium iodate hexahydrate.

-

If the sample consists of large crystals, gently grind it to a fine, homogeneous powder using an agate mortar and pestle. This ensures uniform heat distribution.

-

Accurately weigh approximately 5-10 mg of the powdered sample into the sample crucible (typically alumina (B75360) or platinum).

4.3. DTA-TGA Measurement Procedure

-

Place the sample crucible and an empty reference crucible (of the same material and mass) onto the DTA-TGA sample holder.

-

Purge the furnace with an inert gas, such as nitrogen or argon, at a constant flow rate (e.g., 50-100 mL/min) for a sufficient time to ensure an inert atmosphere.

-

Program the temperature controller to heat the sample from ambient temperature to approximately 700°C at a constant heating rate (e.g., 10°C/min).

-

Initiate the DTA-TGA measurement, simultaneously recording the sample weight, sample temperature, and the differential temperature as a function of the programmed temperature.

-

After the experiment is complete, allow the furnace to cool down to room temperature.

-

Analyze the resulting DTA and TGA curves to determine the peak temperatures, temperature ranges of thermal events, and the corresponding weight losses.

The general workflow for this experimental procedure is depicted below:

Caption: General experimental workflow for DTA-TGA analysis.

Conclusion

The differential thermal analysis of calcium iodate hexahydrate reveals a distinct multi-step thermal decomposition process. The initial endothermic events are attributed to a two-stage dehydration process, followed by a high-temperature exothermic decomposition of the anhydrous salt. The quantitative data and the decomposition pathway outlined in this guide provide a foundational understanding for professionals working with this compound. The detailed experimental protocol offers a practical framework for conducting reliable and reproducible thermal analysis. This in-depth technical guide serves as a critical resource for the effective characterization and utilization of calcium iodate hexahydrate in various scientific and industrial applications.

"natural occurrence of calcium iodate as lautarite and bruggenite"

An in-depth guide to the mineralogical characteristics of lautarite and brüggenite, the naturally occurring forms of calcium iodate (B108269).

This technical guide provides a comprehensive overview of lautarite and brüggenite, the two primary mineral forms of calcium iodate.[1] It is intended for researchers, scientists, and professionals in drug development who have an interest in the properties and natural sources of iodate compounds. This document details the crystallographic, physical, and chemical properties of these minerals, their geological context, and the experimental methods used for their characterization.

Introduction to Calcium Iodate Minerals

Calcium iodate (Ca(IO₃)₂) is a naturally occurring inorganic compound found in two primary mineral forms: the anhydrous lautarite and the monohydrated brüggenite.[1] These minerals are predominantly found in the nitrate (B79036) deposits of the Atacama Desert in Chile and are considered the most significant mineral sources of iodine.[1] A third, rarer mineral form, dietzeite, is a chromate-containing calcium iodate with the formula Ca₂(IO₃)₂CrO₄.[1]

Geological Occurrence and Association

Both lautarite and brüggenite are found in sedimentary nitrate deposits, often referred to as "caliche".[2][3] Their type locality is the Pampa del Pique III, near the Oficina Lautaro in the Taltal district of Antofagasta, Chile.[2][4]

Lautarite typically occurs as crystals that coat fractures or are embedded within gypsum bands.[2][5] It is commonly found in association with gypsum, brüggenite, dietzeite, nitratine, anhydrite, hydroboracite, and halite.[5][6]

Brüggenite is found in veins with nitratine and as an impregnating agent in the surrounding decomposing rhyolite tuff.[3][7] It is also associated with lautarite, anhydrite, hydroboracite, and halite.[3]

Comparative Data of Lautarite and Brüggenite

The following tables summarize the key quantitative data for lautarite and brüggenite, facilitating a direct comparison of their properties.

Table 1: Chemical and Physical Properties

| Property | Lautarite | Brüggenite |

| Chemical Formula | Ca(IO₃)₂[2] | Ca(IO₃)₂ · H₂O[4] |

| Molecular Weight | 389.88 g/mol [1] | 407.90 g/mol [7] |

| Color | Colorless, yellowish[2][6] | Colorless to bright yellow[3][4] |

| Hardness (Mohs) | 3.5 - 4[2][6] | 3.5[3][4] |

| Density (Measured) | 4.59 g/cm³[2][6] | 4.24 g/cm³[3][4] |

| Density (Calculated) | 4.48 g/cm³[2][6] | 4.244 g/cm³[3][4] |

| Cleavage | Good on {011}[2][6] | Not reported |

| Fracture | - | Conchoidal[3][4] |

| Lustre | - | Vitreous[4] |

| Streak | White[2] | Not reported |

| Solubility | Slightly soluble in H₂O[6] | Slowly soluble in cold H₂O, readily in hot H₂O[3][4] |

Table 2: Crystallographic Properties

| Property | Lautarite | Brüggenite |

| Crystal System | Monoclinic[2] | Monoclinic[4] |

| Space Group | P2₁/b[2] or P2₁/n (synthetic)[6][8] | P2₁/b or P2₁/c[3][4] |

| Point Group | 2/m[2][6] | 2/m[3] |

| Cell Parameters | a = 7.28 Å, b = 11.3 Å, c = 7.14 Å, β = 106.36°[2] | a = 8.509(1) Å, b = 10.027(2) Å, c = 7.512 Å, β = 95.27°[7] |

| Unit Cell Volume | 563.58 ų[2] | 638.21 ų[7] |

| Z (formula units/cell) | 4[6][8] | 4[7] |

Table 3: Elemental Composition (Ideal)

| Element | Lautarite (% weight) | Brüggenite (% weight) |

| Calcium (Ca) | 10.280%[2] | 9.826%[4] |

| Iodine (I) | 65.099%[2] | 62.224%[4] |

| Oxygen (O) | 24.622%[2] | 27.457%[4] |

| Hydrogen (H) | - | 0.494%[4] |

Experimental Protocols

The characterization of lautarite and brüggenite involves standard mineralogical and crystallographic techniques. Below are detailed methodologies representative of the key experiments cited in the literature.

Single-Crystal X-ray Diffraction

This technique is fundamental for determining the crystal structure, unit cell dimensions, and space group of a mineral. The following protocol is based on the study of synthetic lautarite.[8]

-

Crystal Selection and Preparation:

-

Select a small, single crystal of high quality under a polarizing microscope.

-

Grind the crystal into a sphere of a specific diameter (e.g., 0.23 mm) to minimize absorption effects.[8]

-

Mount the spherical crystal on a goniometer head.

-

-

Data Collection:

-

Use a computer-controlled single-crystal diffractometer (e.g., Syntex P1).[8]

-

Employ Mo Kα radiation, monochromatized by reflection from a graphite (B72142) crystal.[8]

-

Measure the intensities of all reflections within a specified 2θ range (e.g., below 65°) using a 2θ-ω scan method.[8]

-

-

Structure Solution and Refinement:

-

Solve the crystal structure using the heavy-atom method, which is effective for compounds containing heavy elements like iodine.[8]

-

Refine the structural model using the full-matrix least-squares method.[8]

-

The refinement process continues until the R factor (a measure of agreement between observed and calculated structure factors) converges to a low value (e.g., 0.055).[8]

-

Chemical Analysis

Determining the elemental composition is crucial for confirming the mineral's formula. While the original papers for both minerals are not fully detailed in the provided search results, a general procedure for chemical analysis of such minerals would involve:

-

Sample Preparation:

-

A pure sample of the mineral is carefully selected and weighed.

-

The sample is dissolved in a suitable solvent, such as dilute nitric acid.

-

-

Analytical Technique:

-